molecular formula C19H19N5O2S B4057755 2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide CAS No. 142529-77-9

2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide

Cat. No.: B4057755
CAS No.: 142529-77-9
M. Wt: 381.5 g/mol
InChI Key: OQUVDOSZNKUQCX-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with an allyl group at position 4 and a pyridin-3-yl group at position 3. The thioether linkage connects the triazole moiety to the acetamide group, which is further substituted with a 4-methoxyphenyl ring.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-3-11-24-18(14-5-4-10-20-12-14)22-23-19(24)27-13-17(25)21-15-6-8-16(26-2)9-7-15/h3-10,12H,1,11,13H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUVDOSZNKUQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142529-77-9
Record name 2-((4-ALLYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-MEO-PH)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the reaction of 4-allyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol with N-(4-methoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

2-[(4-Allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cell signaling pathways in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazol-3-yl-thioacetamides, which exhibit diverse biological activities depending on substituent variations. Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name (CAS/ID) Substituents (Triazole Positions 4/5) N-Substituent Key Activity Reference
Target Compound 4-Allyl, 5-pyridin-3-yl 4-Methoxyphenyl Not explicitly reported N/A
VUAA1 (525582-84-7) 4-Ethyl, 5-pyridin-3-yl 4-Ethylphenyl Orco agonist (EC₅₀ ~5–20 μM)
OLC15 4-Ethyl, 5-pyridin-2-yl 4-Butylphenyl Orco antagonist (IC₅₀ ~10 μM)
VUAA3 4-Ethyl, 5-pyridin-4-yl 4-Isopropylphenyl Broad-spectrum Orco agonist
618880-39-0 () 4-Allyl, 5-pyridin-2-yl 4-Chloro-2-methylphenyl Unspecified antagonist
586985-98-0 () 4-Amino, 5-pyridin-4-yl 2-Chloro-5-(trifluoromethyl)phenyl Potential kinase inhibitor

Key Observations:

Substituent Position and Activity: Pyridine ring position significantly impacts function. For example, VUAA1 (pyridin-3-yl) is an agonist, while OLC15 (pyridin-2-yl) acts as an antagonist . ethyl in VUAA1) may alter binding kinetics. For instance, 618880-39-0 (4-allyl, 5-pyridin-2-yl) is noted as an antagonist, possibly due to combined allyl and pyridin-2-yl effects .

N-Substituent Effects :

  • Hydrophobic groups (e.g., ethyl, butyl) enhance membrane permeability but may reduce solubility. The target compound’s 4-methoxyphenyl group balances hydrophobicity with polar methoxy interactions, a feature shared with CD73 inhibitors in (e.g., 4-methoxyphenyl in 1b–1d) .

Species Selectivity :

  • VUAA1 and VUAA3 activate Orco across multiple insect species (e.g., Cydia pomonella, Manduca sexta), while OLC15 shows broader antagonism . The target compound’s efficacy may depend on species-specific Orco conformations.

Synthetic Accessibility :

  • Allyl-substituted analogs (e.g., ) require careful optimization of reaction conditions (e.g., allylation via SN2 or radical pathways) compared to ethyl/butyl derivatives .

Research Findings and Implications

  • Therapeutic Potential: Analogous compounds () show applications beyond entomology, including cancer (CD73 inhibition) and kinase targeting . The 4-methoxyphenyl group in the target compound aligns with pharmacophores for human therapeutic targets.
  • Toxicity and Selectivity : Substitutions like chloro () or trifluoromethyl () improve selectivity but may increase toxicity risks . The target compound’s methoxy group likely reduces off-target effects compared to halogenated analogs.

Biological Activity

The compound 2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various therapeutic applications of this compound, supported by empirical data and case studies.

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the triazole ring through cyclization reactions using hydrazine derivatives and nitriles. Subsequent steps introduce the allyl and pyridinyl groups via substitution reactions.

Key Synthetic Steps:

  • Triazole Formation: Cyclization involving hydrazine derivatives.
  • Substitution Reactions: Introduction of allyl and pyridinyl groups.
  • Final Modification: Acetamide formation with methoxyphenyl groups.

Biological Activity

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an enzyme inhibitor and its therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown effectiveness against Mycobacterium tuberculosis, with some derivatives achieving over 80% inhibition compared to standard drugs like rifampicin .

CompoundActivity (%)Reference
Triazole Derivative A87%
Rifampicin (Control)98%

Anticancer Properties

In vitro studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. One study reported that certain synthesized triazole compounds exhibited IC50 values below 10 µM against human colon cancer cell lines (HCT116), indicating potent anticancer activity .

CompoundIC50 (µM)Reference
Triazole Derivative B4.363
Doxorubicin (Control)18.76

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may bind to the active or allosteric sites of enzymes, inhibiting their activity.
  • Metal Coordination: The triazole and pyridine rings can coordinate with metal ions, suggesting potential roles in metalloprotein interactions.
  • Antioxidant Activity: Some derivatives have shown antioxidant properties with IC50 values comparable to established antioxidants like gallic acid .

Case Studies

Several case studies have explored the biological efficacy of compounds related to this compound:

  • Antitubercular Activity Study: A series of synthesized triazole derivatives were screened against Mycobacterium tuberculosis, revealing varying degrees of activity with some compounds showing promising results for further development .
  • Anticancer Efficacy Evaluation: Research involving molecular docking studies indicated that certain triazole derivatives could inhibit tyrosine kinases associated with cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide

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